molecular formula C13H14N4O4 B2945135 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034283-43-5

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2945135
CAS No.: 2034283-43-5
M. Wt: 290.279
InChI Key: HQECYESLBJBCTO-UHFFFAOYSA-N
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Description

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a pyrrolidinyl-oxazole moiety

Mechanism of Action

Target of Action

The primary targets of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in various biological processes. Glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase is involved in protein degradation.

Mode of Action

Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone interacts with its targets by binding to their active sites, thereby inhibiting their function . The compound’s interaction with these targets leads to changes in their activity, which can affect various biological processes.

Biochemical Pathways

The compound’s interaction with glucosamine-6-phosphate synthase and aspartic proteinase affects the amino sugar biosynthesis and protein degradation pathways, respectively . The downstream effects of these interactions can lead to changes in cellular processes and functions.

Result of Action

The molecular and cellular effects of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone’s action are dependent on the specific biological context. In general, inhibition of glucosamine-6-phosphate synthase and aspartic proteinase can lead to changes in cellular metabolism and protein degradation, respectively .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, one compound with an isoxazole group, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, has been classified as Acute Tox. 3 Oral .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The pyrrolidinyl-oxazole moiety can be attached via a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a pyrazine carboxaldehyde, while reduction of the oxazole ring can produce a dihydrooxazole derivative.

Scientific Research Applications

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1,2-oxazole-5-ylmethanamine: Similar in structure but with different functional groups.

    2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains a triazole ring instead of an oxazole ring.

Uniqueness

2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-19-11-12(15-6-5-14-11)20-9-3-7-17(8-9)13(18)10-2-4-16-21-10/h2,4-6,9H,3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECYESLBJBCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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